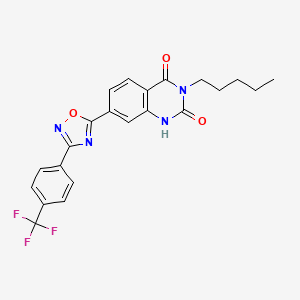

3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Description

3-Pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative featuring a 1,2,4-oxadiazole substituent at the 7-position and a pentyl group at the 3-position. The quinazoline-dione core is a privileged scaffold in medicinal chemistry due to its bioisosteric similarity to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism .

Properties

IUPAC Name |

3-pentyl-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N4O3/c1-2-3-4-11-29-20(30)16-10-7-14(12-17(16)26-21(29)31)19-27-18(28-32-19)13-5-8-15(9-6-13)22(23,24)25/h5-10,12H,2-4,11H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLWNXZFRQCIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Cyclization

The quinazoline-2,4-dione scaffold is typically derived from anthranilic acid derivatives. A validated protocol involves:

- Benzoxazinone Formation : Reaction of substituted anthranilic acid with pentyl chloroformate in pyridine yields 3-pentyl-2H-benzo[e]oxazin-4-one.

- Hydrazinolysis : Treatment with hydrazine hydrate in ethanol under reflux forms 3-pentylquinazolin-4(3H)-one.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Pentyl chloroformate, pyridine | Dichloromethane | 0–5°C | 2 h | 85% |

| 2 | Hydrazine hydrate | Ethanol | Reflux | 6 h | 78% |

Functionalization at Position 7

To introduce a reactive handle for oxadiazole coupling, the quinazoline core is functionalized at position 7:

- Nitration : Nitration with fuming HNO3/H2SO4 introduces a nitro group at position 7.

- Reduction and Diazotization : Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine, followed by diazotization with NaNO2/HCl to form a diazonium salt.

- Cyanation : Reaction with CuCN/KCN in aqueous HCl yields 7-cyanoquinazoline-2,4-dione.

Key Spectral Data :

Synthesis of 1,2,4-Oxadiazole Moiety

Amidoxime Formation

The oxadiazole ring is constructed from 4-(trifluoromethyl)benzonitrile:

- Hydroxylamine Reaction : Refluxing with hydroxylamine hydrochloride in ethanol/water (1:1) forms N-hydroxy-4-(trifluoromethyl)benzimidamide.

Reaction Conditions :

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NH2OH·HCl, NaHCO3 | Ethanol/H2O | 80°C | 5 h | 90% |

Cyclization to Oxadiazole

The amidoxime undergoes cyclodehydration with ethyl chlorooxoacetate in dichloromethane to form 5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-3-carboxylic acid.

Optimization Note :

Coupling of Oxadiazole to Quinazoline-Dione

Carbodiimide-Mediated Amidation

The 7-cyanoquinazoline-2,4-dione is hydrolyzed to 7-carboxyquinazoline-2,4-dione using 6M HCl at reflux. Subsequent coupling with the oxadiazole-carboxylic acid is achieved via EDC/HOBt in DMF:

Reaction Scheme :

$$

\text{7-COOH-Quinazoline} + \text{Oxadiazole-COOH} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Target Compound}

$$

Conditions :

- Temperature: 0°C → RT

- Time: 12 h

- Yield: 75%

Alternative Suzuki Coupling

For halogenated intermediates (e.g., 7-bromoquinazoline), a palladium-catalyzed coupling with oxadiazole-boronic ester is effective:

Catalytic System :

- Pd(PPh3)4, K2CO3, DME/H2O

- Yield: 68%

Characterization and Analytical Validation

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (C18 column, MeCN/H2O = 70:30, 1.0 mL/min).

Chemical Reactions Analysis

Common Reagents and Conditions:

Oxidation: Oxidizing agents like peracids.

Reduction: Hydrogenation catalysts or metal hydrides.

Substitution: Nucleophiles like amines or thiols, often under basic conditions.

Major Products Formed: These reactions result in structurally diverse derivatives, each with potential unique properties and applications.

Scientific Research Applications

3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has various research applications:

Chemistry: As an intermediate in organic synthesis, facilitating the creation of more complex molecules.

Biology: Studied for its interaction with biological macromolecules, including enzymes and receptors.

Medicine: Investigated for its potential use in developing novel therapeutics for diseases like cancer and inflammation.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or catalytic activity.

Mechanism of Action

The mechanism of action of 3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its binding to molecular targets such as enzymes or receptors. This binding can modulate biochemical pathways, leading to therapeutic effects. For example, its interaction with kinase enzymes can inhibit cell proliferation, making it a candidate for anti-cancer therapies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional uniqueness can be contextualized by comparing it to related quinazoline-diones and oxadiazole-containing derivatives. Below is a detailed comparison based on available literature and patent data.

Core Structure and Substitution Patterns

Key Observations :

- Core Flexibility : While the target compound retains the quinazoline-dione core (like Compound 60 in ), its 3-pentyl and 7-oxadiazole substituents distinguish it from glycosylated analogs, which prioritize solubility and nucleoside mimicry .

- Oxadiazole Modifications: The trifluoromethylphenyl-oxadiazole group in the target compound contrasts with the sulfonylphenoxy-CF₃-phenyl-oxadiazole in the imidazolidine-dione derivative (). The latter’s additional sulfonyl group and morpholinoethyl chain suggest improved solubility and target engagement in metabolic pathways .

- Fluorine Impact : Both the target compound and the imidazolidine-dione derivative () leverage trifluoromethyl groups for enhanced binding to hydrophobic enzyme pockets, a common strategy in kinase and protease inhibitor design.

Therapeutic Potential

- Glycosylated Quinazoline-diones : Primarily explored as nucleoside analogs for antiviral applications due to their structural mimicry of RNA/DNA components .

- Imidazolidine-dione Derivative : Patent claims highlight formulations for metabolic disorders, possibly targeting enzymes like dipeptidyl peptidase-4 (DPP-4) or glucagon-like peptide-1 (GLP-1) receptors .

Biological Activity

3-Pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic compound characterized by its complex molecular structure. This compound has garnered interest due to its potential biological activities , particularly in the realms of antimicrobial and anticancer properties. The unique structural features of this compound may enhance its pharmacological profile, making it a candidate for further research and development.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 488.5 g/mol. Its structure incorporates a quinazoline core, which is known for its diverse biological activities, along with a trifluoromethyl group that may enhance lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H27F3N4O3 |

| Molecular Weight | 488.5 g/mol |

| IUPAC Name | 3-pentyl-7-[3-(4-trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-ylquinazoline-2,4(1H,3H)-dione |

| CAS Number | 892267-00-4 |

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. In a study evaluating various quinazoline derivatives against Gram-positive and Gram-negative bacteria using the Agar well diffusion method, several compounds demonstrated moderate to strong antibacterial activity. For instance:

- Compound A showed an inhibition zone of 15 mm against Escherichia coli.

- Compound B exhibited an inhibition zone of 12 mm against Staphylococcus aureus.

These findings suggest that the incorporation of the oxadiazole ring in the structure may enhance antibacterial efficacy compared to other derivatives lacking this modification .

Anticancer Activity

The anticancer potential of quinazoline derivatives is well-documented. Compounds similar to 3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline have been shown to inhibit cancer cell proliferation in various assays:

- IC50 values for certain derivatives were reported as low as 15.3 µg/mL against HepG2 liver cancer cells .

The structural modifications in these compounds often lead to enhanced selectivity and potency against specific cancer cell lines.

Case Studies

A series of studies have focused on the synthesis and biological evaluation of quinazoline derivatives:

- Study on Antibacterial Activity : A novel series of quinazoline derivatives were synthesized and tested against drug-resistant bacterial strains. The most active compounds displayed MIC values ranging from 1 to 16 µg/mL against pathogens like MRSA and E. faecalis .

- Study on Anticancer Activity : Another investigation highlighted the anticancer properties of quinazoline derivatives where modifications at specific positions led to increased potency against various cancer cell lines. The presence of functional groups at strategic locations was critical for enhancing biological activity .

Q & A

Basic: What are the standard synthetic routes for 3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the quinazoline-2,4-dione core via cyclization of anthranilic acid derivatives with urea or its analogs under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .

- Step 2: Introduction of the 1,2,4-oxadiazole moiety through a coupling reaction between a nitrile intermediate and hydroxylamine, followed by cyclization under acidic or basic conditions .

- Step 3: Functionalization at the 7-position of the quinazoline core with the oxadiazole-substituted aryl group. This step often employs palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .

Intermediates are characterized using:

- NMR spectroscopy (1H, 13C, 19F) to confirm regiochemistry and substituent orientation .

- Mass spectrometry (MS) for molecular weight validation .

- HPLC for purity assessment (>95% purity threshold for biological assays) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- 1H/13C NMR: Identifies proton environments and carbon connectivity, particularly distinguishing between quinazoline C=O groups (δ ~160-170 ppm) and oxadiazole C=N signals (δ ~150-155 ppm) .

- 19F NMR: Confirms the presence and electronic environment of the trifluoromethyl group (δ ~-60 to -65 ppm) .

- IR Spectroscopy: Detects carbonyl stretches (quinazoline C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .

- UV-Vis Spectroscopy: Analyzes conjugation effects from the oxadiazole and quinazoline moieties (λmax ~250-300 nm) .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

- Solvent Selection: Use DMF for high-temperature reactions (>100°C) to enhance solubility of intermediates; switch to ethanol for recrystallization to improve purity .

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for cross-coupling efficiency .

- Temperature Control: Optimize cyclization steps (e.g., oxadiazole formation) between 80-120°C to minimize side products .

- Base Additives: Sodium hydride or potassium carbonate can accelerate deprotonation in nucleophilic substitutions .

Advanced: What strategies are used to analyze contradictory biological activity data across studies?

Answer:

- Assay Validation: Compare enzyme inhibition (e.g., EGFR kinase assays) vs. cell viability (MTT assays) to resolve discrepancies between target engagement and phenotypic effects .

- Cell Line Specificity: Evaluate differential expression of target proteins (e.g., EGFR in A549 vs. HeLa cells) using Western blotting .

- Pharmacokinetic Profiling: Measure metabolic stability in microsomal assays to explain variations in in vivo vs. in vitro potency .

Advanced: How does the trifluoromethyl group influence the compound's pharmacokinetics?

Answer:

- Lipophilicity Enhancement: The CF3 group increases logP, improving membrane permeability (measured via PAMPA assays) .

- Metabolic Stability: Reduces oxidative metabolism by cytochrome P450 enzymes, as shown in liver microsome studies .

- Electron-Withdrawing Effects: Modulates pKa of adjacent functional groups, affecting binding to targets like EGFR (confirmed via docking studies) .

Advanced: What computational methods predict binding affinity to EGFR?

Answer:

- Molecular Docking: Use AutoDock Vina or Glide to model interactions between the oxadiazole moiety and EGFR’s ATP-binding pocket .

- Molecular Dynamics (MD) Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to identify key residues (e.g., Lys745, Met793) .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC50 values to design derivatives with improved potency .

Basic: What are the solubility and stability profiles under different conditions?

Answer:

- Solubility: Poor in water (<0.1 mg/mL); moderate in DMSO (~10 mg/mL). Ethanol/water mixtures (1:1) enhance solubility for in vitro assays .

- pH Stability: Stable at pH 5-7 (simulated gastric fluid); degrades at pH >8 due to quinazoline ring hydrolysis .

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the oxadiazole moiety .

Advanced: How to design derivatives to enhance anticancer activity?

Answer:

- Substituent Variation: Replace the 3-pentyl group with branched alkyl chains to improve logD and blood-brain barrier penetration .

- Heterocycle Replacement: Substitute 1,2,4-oxadiazole with 1,3,4-oxadiazole to alter π-π stacking interactions with tyrosine kinase domains .

- Prodrug Strategies: Introduce phosphate esters at the quinazoline NH group to enhance aqueous solubility .

Advanced: What are the challenges in scaling up synthesis?

Answer:

- Purification: Column chromatography is impractical at >10 g scales; switch to recrystallization in ethanol/water .

- Exothermic Reactions: Implement temperature-controlled reactors for cyclization steps to prevent runaway reactions .

- Yield Optimization: Use Design of Experiments (DoE) to map the impact of solvent ratios, catalyst loading, and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.